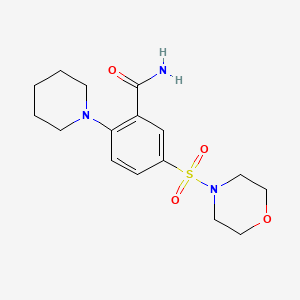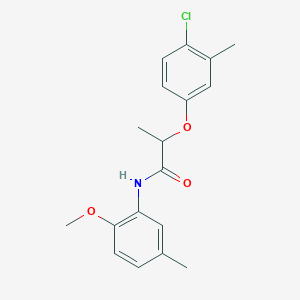![molecular formula C21H35N3O3 B4399813 N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4399813.png)
N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide
Overview
Description
N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide, also known as AAEA, is a synthetic compound that has been extensively studied in scientific research. AAEA belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are compounds that inhibit the enzyme responsible for breaking down endocannabinoids in the body. AAEA has been shown to have several potential applications in scientific research, including as a tool for studying the endocannabinoid system and as a potential therapeutic agent for various diseases.
Mechanism of Action
N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can have various effects on the nervous system, immune system, and other systems in the body. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide has several advantages for use in scientific research. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. This compound is also relatively stable and can be easily synthesized, which makes it a convenient compound to work with in the lab. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are several potential future directions for research on N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide. One area of interest is the potential therapeutic applications of this compound for various diseases, particularly those involving inflammation and neurodegeneration. Another area of interest is the development of new FAAH inhibitors with improved properties, such as increased solubility and selectivity. Additionally, further research is needed to better understand the physiological effects of this compound and its potential interactions with other compounds in the body.
Scientific Research Applications
N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have several potential applications, including as a tool for studying the endocannabinoid system and as a potential therapeutic agent for various diseases.
properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-15(20(26)22-2-3-24-4-6-27-7-5-24)23-19(25)14-21-11-16-8-17(12-21)10-18(9-16)13-21/h15-18H,2-14H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDGADNEBISPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)

![2-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399790.png)
![1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4399797.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399803.png)
![3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399811.png)

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4399841.png)